3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine - 1178253-85-4

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Catalog Number: EVT-3224660
CAS Number: 1178253-85-4
Molecular Formula: C7H9N3
Molecular Weight: 135.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Click chemistry: The terminal alkyne readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and selective formation of 1,2,3-triazoles. [] This reaction has been widely used to synthesize various bioactive molecules and materials. []
  • Amide/Sulfonamide formation: The primary amine can react with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, respectively. [, ] This reaction is commonly employed in medicinal chemistry to modify the properties of lead compounds. [, ]
  • Reductive amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines. [] This versatile reaction allows for the introduction of various substituents onto the amine nitrogen. []
Mechanism of Action
  • Kinase inhibition: The pyrazole ring is a privileged scaffold in kinase inhibitors, often occupying the ATP-binding site. [, , , , ] The propargylamine moiety could potentially interact with nearby amino acids, contributing to binding affinity and selectivity. [, , , , ]
  • Enzyme inhibition: The propargylamine moiety could act as a Michael acceptor, forming covalent bonds with nucleophilic residues in enzyme active sites. This irreversible inhibition mechanism is often exploited to design potent and long-lasting inhibitors. [, , ]
  • Metal chelation: The nitrogen atoms in the pyrazole and amine moieties can potentially coordinate to metal ions, making this compound a candidate for developing metal-based drugs or catalysts. [, ]
Applications
  • Medicinal chemistry: Its potential for kinase inhibition and participation in click chemistry reactions makes it a promising building block for developing novel therapeutics targeting various diseases, including cancer [, , , , ] and inflammatory disorders. []
  • Chemical biology: Its ability to participate in click chemistry reactions opens up possibilities for bioconjugation, allowing researchers to label and study biomolecules. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed and synthesized based on the structure of N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and QSAR predictions. []
  • Relevance: While MBA236 does not share the same core structure as 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, its development was informed by a structurally similar compound, ASS234. Both ASS234 and the target compound feature a prop-2-yn-1-amine group, indicating potential interest in exploring compounds containing this functional group. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, exhibiting minimal activity against wild-type EGFR. It was developed as a third-generation irreversible inhibitor with high selectivity for drug-resistant double mutant EGFRs. []
  • Relevance: PF-06459988 contains the 1-methyl-1H-pyrazol-4-yl moiety, making it structurally related to 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. []
  • Compound Description: This binuclear gadolinium(III) complex was synthesized using 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione as a ligand. The complex exhibits photophysical properties and is considered a promising candidate for preparing luminescent Eu3+ and Sm3+ complexes. []
  • Relevance: The ligand used to synthesize this complex incorporates the 1-methyl-1H-pyrazol-4-yl group, directly linking it to 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in terms of structural similarity. []

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

  • Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. It exhibits beneficial effects in animal models of inflammation and cryopyrin-associated periodic syndrome (CAPS). []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl structural motif with 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinases ERK1/2, a key component of the RAS/RAF/MEK/ERK signaling pathway. It is currently in early clinical development for cancer treatment. []
  • Relevance: GDC-0994 features a 1-methyl-1H-pyrazol-5-yl group, an isomer of the 1-methyl-1H-pyrazol-4-yl moiety present in 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. This close structural similarity suggests potential relevance for understanding structure-activity relationships. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with potential therapeutic applications in schizophrenia treatment. It exhibits good plasma exposure and brain penetration in rats. []
  • Relevance: Although this compound features an ethyl group instead of a methyl group on the pyrazole ring, it remains closely related to 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. Both share the core 1H-pyrazol-4-yl structure, highlighting the importance of this scaffold in medicinal chemistry. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase, demonstrating robust antitumor activity in preclinical models. []
  • Relevance: Similar to PF-06459988, this compound incorporates the 1-methyl-1H-pyrazol-4-yl moiety, further emphasizing its significance in developing bioactive molecules and its relation to 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with oral bioavailability. It exhibits activity on platelets and vascular smooth muscle, suggesting potential applications in cardiovascular diseases. []
  • Relevance: APD791 contains the 1-methyl-1H-pyrazol-5-yl group, which is an isomer of the 1-methyl-1H-pyrazol-4-yl moiety found in 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. Despite the difference in position of the methyl and amine substituents on the pyrazole ring, the overall structural similarity highlights the relevance of this scaffold in drug discovery. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors. It has shown excellent anticancer activity in preclinical studies and has received investigational new drug (IND) approval from the National Medical Products Administration (NMPA). []
  • Relevance: This compound incorporates the 1-methyl-1H-pyrazol-5-yl group, an isomer of the 1-methyl-1H-pyrazol-4-yl group present in 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. The presence of this shared motif in a clinically relevant compound suggests the potential value of exploring structural variations of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine for desirable pharmacological properties. []

Properties

CAS Number

1178253-85-4

Product Name

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine

Molecular Formula

C7H9N3

Molecular Weight

135.17

InChI

InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3

InChI Key

OUMRGUPLKKYMJZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C#CCN

Canonical SMILES

CN1C=C(C=N1)C#CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.